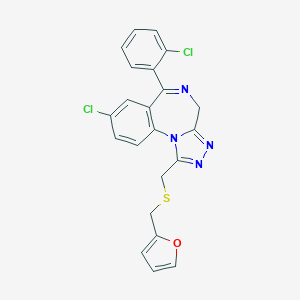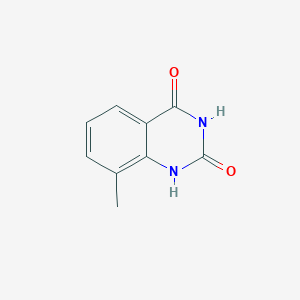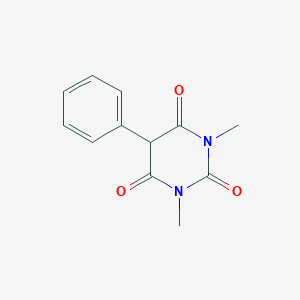
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester, also known as carbamazepine, is a widely used anticonvulsant and mood stabilizer. It was first synthesized in 1953 and has since been used to treat various neurological and psychiatric disorders. In
Wirkmechanismus
Carbamazepine acts by inhibiting voltage-gated sodium channels, thereby reducing the influx of sodium ions into neurons and decreasing their excitability. It also modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It can increase the levels of certain enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the levels of various neurotransmitters in the brain. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamazepine is a widely used drug with a well-established safety profile. It can be easily obtained and is relatively inexpensive. However, its effects can be variable and may depend on factors such as dose, duration of treatment, and patient characteristics. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere can interact with other drugs and can have side effects such as dizziness, drowsiness, and nausea.
Zukünftige Richtungen
There are several potential future directions for research on Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic uses for Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere, such as in the treatment of neurodegenerative diseases or cancer. Finally, there is a need for further studies to elucidate the mechanisms of action of Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere and to better understand its effects on the brain and other organs.
Synthesemethoden
Carbamazepine is synthesized through a multistep process that involves the condensation of 2-amino-5-nitrobenzenethiol with ethyl acetoacetate to form 6,11-dihydrodibenzo(b,e)thiepin-11-one. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by esterification with ethyl iodide to form Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere.
Wissenschaftliche Forschungsanwendungen
Carbamazepine has been extensively studied for its anticonvulsant and mood stabilizing properties. It is commonly used to treat epilepsy, bipolar disorder, and trigeminal neuralgia. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have potential therapeutic effects in the treatment of neuropathic pain, alcohol withdrawal syndrome, and schizophrenia.
Eigenschaften
CAS-Nummer |
74797-18-5 |
|---|---|
Produktname |
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester |
Molekularformel |
C17H17NO2S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
ethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C17H17NO2S/c1-2-20-17(19)18-16-13-8-4-3-7-12(13)11-21-15-10-6-5-9-14(15)16/h3-10,16H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
VDAQMYWNQHPPPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Kanonische SMILES |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)

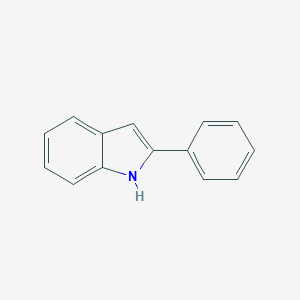

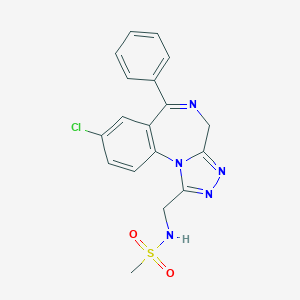

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
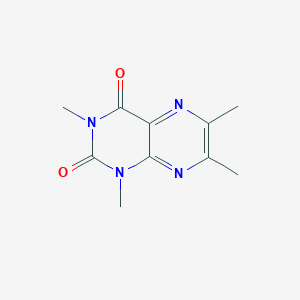
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
